molecular formula C14H8FN3 B6279159 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine CAS No. 1264192-08-6

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B6279159
CAS No.: 1264192-08-6
M. Wt: 237.2
InChI Key:
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Description

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Preparation Methods

The synthesis of 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine typically involves the use of microwave irradiation or heating methods. One common synthetic route includes the reaction of 4-fluorophenylacetylene with a suitable pyrazolo[1,5-a]pyrimidine precursor under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to potential therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives .

Properties

CAS No.

1264192-08-6

Molecular Formula

C14H8FN3

Molecular Weight

237.2

Purity

100

Origin of Product

United States

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